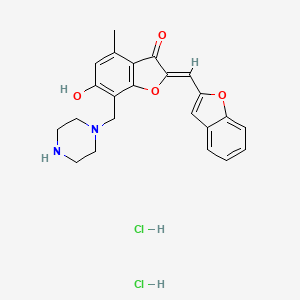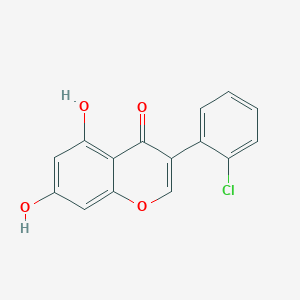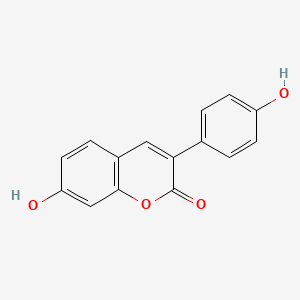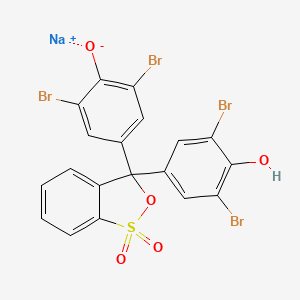
(E)-N-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide
Overview
Description
Compounds with the structure of “(E)-N-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide” belong to a class of organic compounds known as phenethylamines, which are aromatic compounds containing a phenethyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Phenethylamines typically undergo reactions at the aromatic ring or the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of phenethylamines include solubility in organic solvents and reactivity with acids and bases .Scientific Research Applications
Polymer Synthesis with Adhesive Properties : A study by Hennig and Meyer (2022) synthesized and characterized derivatives of dopamine acrylamide, including N-(3,4-dihydroxyphenyethyl) acrylamide. These compounds were used for solvent-based radical polymerization, resulting in copolymers with excellent adhesive properties. This research highlights the potential biomedical applications of these polymers (Hennig & Meyer, 2022).
Corrosion Inhibition in Copper : Abu-Rayyan et al. (2022) investigated the impact of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. This research indicates the effectiveness of these compounds in protecting metals, which can be useful in industrial applications (Abu-Rayyan et al., 2022).
Biomedical Research and Toxicity Studies : The metabolism and toxicity of acrylamide were studied by Fennell et al. (2005). This research is crucial in understanding the safe use of acrylamide derivatives in various applications, including medical and food industries (Fennell et al., 2005).
Cell Mechanobiology Research : Poellmann and Wagoner Johnson (2013) characterized polyacrylamide substrates functionalized with N-Hydroxysuccinimide for use in cell mechanobiology. This highlights the applications of acrylamide derivatives in biological research and cell studies (Poellmann & Wagoner Johnson, 2013).
Antibacterial and Antiproliferative Activities : Misra et al. (2016) synthesized a catecholic amide derivative with antibacterial and antidiabetic properties. This research demonstrates the potential of acrylamide derivatives in developing new pharmaceutical agents (Misra et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-13-4-1-11(9-15(13)21)3-6-17(23)18-8-7-12-2-5-14(20)16(22)10-12/h1-6,9-10,19-22H,7-8H2,(H,18,23)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMGGLPUXCKRGT-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103188-49-4 | |
| Record name | N-Caffeoyldopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-CAFFEOYLDOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEM1G2VY70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[[3-[(4-Ethoxycarbonylphenoxy)methyl]-6-hydroxy-1,2-benzoxazol-7-yl]methyl]piperidine-3-carboxylic acid](/img/structure/B7945708.png)
![1-{[7-Hydroxy-3-(4-methoxyphenyl)-5-methyl-4-oxo-4 h-chromen-8-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B7945710.png)
![1-[[3-(2,5-Dimethoxyphenyl)-7-hydroxy-2-oxochromen-8-yl]methyl]piperidine-3-carboxylic acid](/img/structure/B7945717.png)
![(2Z)-7-[(cyclohexylamino)methyl]-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one](/img/structure/B7945719.png)


![(3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B7945735.png)
![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7945752.png)


